G6PD activator AG1

Catalog No.
S2844207
CAS No.
M.F
C24H30N4S2
M. Wt
438.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
G6PD activator AG1

Product Name

G6PD activator AG1

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine

Molecular Formula

C24H30N4S2

Molecular Weight

438.7 g/mol

InChI

InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2

InChI Key

AJBHTYKMNQDUAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43

solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43

N,N'-[disulfanediyldi(ethane-2,1-diyl)]bis[2-(1H-indol-3-yl)ethan-1-amine] is an organic disulfide composed of two molecules of 2-{[2-(1H-indol-3-yl)ethyl]amino}ethane-1-thiol linked together via a disulfide bond. It is a glucose-6-phosphate dehydrogenase (G6PD) activator which reduces oxidative stress in cells and zebrafish. It is an organic disulfide, a member of indoles and a secondary amino compound.

G6PD activator AG1 is a small molecule that has emerged as a promising tool in scientific research for its ability to activate glucose-6-phosphate dehydrogenase (G6PD) []. G6PD is a key enzyme in the pentose phosphate pathway, responsible for generating NADPH, a crucial molecule for maintaining cellular redox balance and defending against oxidative stress [].

Activation of G6PD and Protection from Oxidative Stress

Studies have shown that G6PD activator AG1 effectively activates G6PD with high potency and selectivity [, ]. This activation leads to increased production of NADPH, which in turn helps cells combat oxidative stress by scavenging reactive oxygen species (ROS) []. Research suggests that AG1 can protect human lymphocytes and erythrocytes from hemolysis induced by oxidative stress agents like chloroquine and diamide [].

Potential Therapeutic Applications

The ability of G6PD activator AG1 to activate G6PD and mitigate oxidative stress has opened doors for exploring its therapeutic potential in various disease models. Here are some promising areas of exploration:

  • G6PD Deficiency: G6PD deficiency is a genetic condition leading to decreased red blood cell lifespan due to impaired G6PD activity. Studies have shown that AG1 can increase G6PD activity and protect red blood cells from oxidative damage in models of G6PD deficiency [].
  • Cancer: Cancer cells exhibit increased dependence on the pentose phosphate pathway for nucleotide synthesis. Research suggests that AG1 may have anti-tumor properties by activating G6PD and increasing oxidative stress in cancer cells [].
  • Other Diseases: The role of oxidative stress in various diseases like neurodegenerative disorders and cardiovascular diseases is well recognized. Further research is needed to explore the potential benefits of G6PD activator AG1 in these conditions.

G6PD activator AG1 is a selective small molecule that acts as an activator of glucose-6-phosphate dehydrogenase, an enzyme crucial for the pentose phosphate pathway. This compound has a molecular formula of C24H30N4S2 and a molecular weight of 438.65 g/mol, with a purity of approximately 98.38% . The compound is notable for its ability to reduce hemolysis in human erythrocytes, making it a potential therapeutic agent for conditions related to glucose-6-phosphate dehydrogenase deficiency .

The primary action of G6PD activator AG1 involves enhancing the activity of glucose-6-phosphate dehydrogenase. This enzyme catalyzes the conversion of glucose-6-phosphate into 6-phosphogluconate while reducing Nicotine Adenosine Dinucleotide Phosphate to its reduced form, thus generating reducing power in the form of NADPH. The activation mechanism may involve stabilizing the enzyme's active form or promoting its dimerization, which is essential for its catalytic function .

G6PD activator AG1 exhibits several important biological activities:

  • Reduction of Reactive Oxygen Species: The compound decreases levels of reactive oxygen species in cells, which can mitigate oxidative stress .
  • Increased Cell Viability: It enhances the viability of primary human lymphocytes, particularly in patients with G6PD deficiency .
  • Hemolysis Prevention: AG1 reduces hemolysis in human erythrocytes, indicating its protective role against oxidative damage .

  • Formation of Key Intermediates: Utilizing starting materials that contain the necessary functional groups.
  • Coupling Reactions: Employing coupling agents to link various molecular fragments.
  • Purification: Techniques such as chromatography to achieve the desired purity level.

Further research may provide specific synthetic pathways and methodologies.

G6PD activator AG1 has potential applications in several areas:

  • Therapeutic Development: It may be developed as a treatment for conditions associated with G6PD deficiency, which can lead to hemolytic anemia and other complications.
  • Research Tool: The compound serves as a valuable tool for studying glucose-6-phosphate dehydrogenase activity and its role in cellular metabolism and oxidative stress responses .
  • Biochemical Studies: It can be used in assays to evaluate the effects of G6PD activation on various cellular processes.

Interaction studies have identified key residues involved in the binding of G6PD activator AG1 to its target enzyme. Notably, it interacts with histidine 513, aspartate 421, and arginine 427 within the enzyme's active site . These interactions are critical for its pharmacological activity and provide insights into how AG1 enhances G6PD function.

G6PD activator AG1 can be compared with other compounds that act as G6PD activators or have similar biochemical roles. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Compound AActivates G6PD through allosteric modulationKnown for lower EC50 than AG1
Compound BEnhances NADPH production via different pathwaysExhibits broader metabolic effects
Compound CDirectly inhibits reactive oxygen speciesPotential neuroprotective properties

Similar Compounds

  • Compound A
  • Compound B
  • Compound C

G6PD activator AG1 stands out due to its selective activation mechanism and specific interactions with glucose-6-phosphate dehydrogenase, making it a promising candidate for further research and therapeutic development in oxidative stress-related conditions.

G6PD activator AG1 (C₂₄H₃₀N₄S₂) is a bivalent organic disulfide compound featuring two indole-containing arms linked via a central disulfide bond. Its molecular weight is 438.7 g/mol, computed using PubChem’s algorithms. The structure comprises:

  • Two indole motifs: Connected to ethylamine groups via carbon–nitrogen bonds.
  • Disulfide bridge: Links the ethylamine chains, forming a symmetrical dimeric structure.
  • Amine functionality: Terminal ethylamine groups at both ends of the molecule.

Key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular Weight438.7 g/mol
XLogP3-AA (logP)4.2
Hydrogen Bond Donors4
Hydrogen Bond Acceptors4
Rotatable Bonds13
Exact Mass438.191 Da

The compound’s SMILES notation (C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43) and InChI string (InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2) provide precise structural descriptors.

Structure-Activity Relationship (SAR) Analysis

AG1’s activity stems from its ability to stabilize glucose-6-phosphate dehydrogenase (G6PD) oligomers via noncovalent interactions. Critical structural elements include:

  • Indole Moieties:

    • Role: Participate in π-stacking with structural NADP⁺ at the G6PD dimer interface.
    • Evidence: Mutagenesis of Trp509 (which competes with AG1 for NADP⁺ binding) enhances activation efficiency.
  • Ethylamine Chains:

    • Role: Engage in hydrogen bonding with anionic residues (e.g., Asp421, Glu419) at the dimer interface.
    • Evidence: Mutations at Asp421 or Glu419 reduce AG1’s EC₅₀ by 3–5 fold.
  • Disulfide Bond:

    • Role: Not essential for activation; analogs lacking the disulfide retain activity.
    • Observation: Disulfide oxidation under ambient conditions necessitates fresh preparation for optimal activity.

Table 2 highlights key SAR findings.

Structural FeatureFunctional ImpactReference
Indole RingsStabilize NADP⁺ binding via π-stacking
Ethylamine ChainsHydrogen bonding with Asp421/Glu419
Disulfide BondNon-essential; dimerization achieved via other motifs

Pharmacophore Identification and Validation

A pharmacophore model derived from AG1’s interaction with G6PD identifies four critical features:

  • Aromatic Rings: Two indole moieties (π-stacking).
  • Basic Amines: Ethylamine groups (hydrogen bonding).
  • Hydrophobic Regions: Alkyl chains (van der Waals interactions).
  • Spatial Constraints: Symmetrical dimeric arrangement for bridging G6PD monomers.

Docking studies confirm AG1’s binding at the G6PD dimer interface (Figure 1B). Key interactions include:

  • Asp421: Hydrogen bonding with ethylamine groups.
  • Arg427: Electrostatic interactions with indole nitrogen.
  • Leu420/Leu422: Hydrophobic contacts with alkyl chains.

Synthetic Pathways and Stability Profiling

AG1’s synthesis involves:

  • Indole Intermediate Synthesis: Preparation of 2-(1H-indol-3-yl)ethylamine via reductive amination.
  • Dimerization: Oxidative coupling of thiol groups to form the disulfide bond.
  • Purification: Chromatographic isolation to remove monomeric byproducts.

Stability Challenges:

  • Solution Instability: Degrades rapidly in aqueous media; requires fresh preparation in DMSO (solubility: 20.83 mg/mL).
  • Storage: Stable at -20°C for 1 month, -80°C for 6 months.

Table 3 summarizes stability parameters.

ParameterCondition/ValueReference
Solubility (DMSO)20.83 mg/mL (47.49 mM)
Storage (Short-Term)-20°C, protected from light
Stability (Solution)Unstable; use within 2 hours

Glucose-6-phosphate dehydrogenase exists as a multimeric enzyme with distinct oligomeric states that directly influence its catalytic competency [7]. The enzyme demonstrates a hierarchical organization progressing from inactive monomers to catalytically active dimers and tetramers [9]. Each monomeric subunit contains approximately 514 amino acids organized into two distinct domains: a classical beta-alpha coenzyme binding domain at the amino terminus (residues 31-200) and a larger beta-alpha domain at the carboxyl terminus (residues 201-515) [14].

The amino-terminal domain mediates binding to the catalytic nicotinamide adenine dinucleotide phosphate molecule, while the carboxyl-terminal domain houses both the glucose-6-phosphate substrate binding site and a structural nicotinamide adenine dinucleotide phosphate binding site [11]. This structural nicotinamide adenine dinucleotide phosphate site is positioned proximal to the dimer interface and plays a crucial role in maintaining enzyme stability and promoting oligomer assembly [14].

Oligomerization represents a fundamental requirement for glucose-6-phosphate dehydrogenase activity, as monomeric forms remain catalytically inactive [7]. The dimer represents the minimal functional unit, while tetrameric forms exhibit superior catalytic efficiency [7]. Cryo-electron microscopy studies reveal that tetrameric glucose-6-phosphate dehydrogenase demonstrates approximately 300% increased catalytic activity compared to dimeric forms [7]. The tetramer also displays enhanced substrate affinity, with Michaelis constant values for glucose-6-phosphate of 93 micromolar versus 115 micromolar for dimeric forms [7].

Oligomeric StateCatalytic ActivityKm for Glucose-6-Phosphate (μM)Structural Stability
MonomerInactiveNot applicableUnstable
DimerActive (baseline)115 [7]Moderate
TetramerMost active (300% increase) [7]93 [7]High

The quaternary structure arrangement involves a tetrameric dimer of dimers configuration, where individual dimers associate through specific intermolecular interactions [9]. This organization ensures that catalytic sites remain accessible while providing the structural framework necessary for optimal enzymatic function [14].

Oligomerization Stabilization via Structural Nicotinamide Adenine Dinucleotide Phosphate Bridging

The structural nicotinamide adenine dinucleotide phosphate molecule serves as a critical architectural element in glucose-6-phosphate dehydrogenase oligomerization [8]. This cofactor binds with remarkably high affinity, demonstrating a dissociation constant of 37 nanomolar at 25 degrees Celsius, which represents approximately 200-fold greater affinity than the catalytic nicotinamide adenine dinucleotide phosphate binding site [8].

Structural analysis reveals that the nicotinamide adenine dinucleotide phosphate molecule occupies a binding pocket formed by the carboxyl-terminal beta-sheet region, spanning strands G through N [14]. The pyridinium ring of the structural nicotinamide adenine dinucleotide phosphate forms pi-stacking interactions with tryptophan 509, while multiple hydrogen bonding interactions stabilize the cofactor through residues including arginine 357, lysine 366, arginine 370, arginine 393, tyrosine 401, aspartic acid 421, and threonine 423 [14].

The binding of structural nicotinamide adenine dinucleotide phosphate induces conformational ordering of the carboxyl-terminal extension region (residues 505-511), which adopts a structured configuration essential for dimer stability [9]. In the absence of this cofactor, these residues remain disordered, leading to compromised oligomerization capacity [9]. The structural nicotinamide adenine dinucleotide phosphate molecule effectively bridges the dimer interface by coordinating interactions between adjacent monomers [14].

Loss of structural nicotinamide adenine dinucleotide phosphate binding results in significant conformational changes that prevent tetramerization and cause enzyme deactivation [7]. This phenomenon is particularly pronounced in Class I glucose-6-phosphate dehydrogenase variants, where mutations in the structural nicotinamide adenine dinucleotide phosphate binding region lead to the most severe enzymatic deficiencies [7].

Allosteric Modulation of Dimer Interface Dynamics

AG1 functions as an allosteric modulator that specifically targets the dimer interface through a unique bridging mechanism [2]. The compound demonstrates a molecular weight of 438.7 grams per mole with the molecular formula C24H30N4S2, consisting of two indole-containing pharmacophores connected via a disulfide linker [1]. This dimeric structure enables AG1 to span the C2-symmetric dimer interface at the structural nicotinamide adenine dinucleotide phosphate binding sites [2].

Crystallographic docking studies reveal that AG1 adopts an asymmetric binding pose within the dimer interface, positioning its two amine groups near critical residues aspartic acid 421 and glutamic acid 419 [2]. The indole moieties of AG1 form new pi-stacking interactions with the pyridinium rings of the structural nicotinamide adenine dinucleotide phosphate molecules, effectively stabilizing the quaternary structure [2].

The allosteric mechanism involves AG1-mediated reorientation of key structural elements within the carboxyl-terminal domain beta-sheet region [14]. Specifically, phenylalanine 237 and phenylalanine 241 undergo positional shifts that nucleate conformational changes in the 201-205 loop region [14]. These structural rearrangements place histidine 201, tyrosine 202, and lysine 205 in optimal positions for glucose-6-phosphate binding and subsequent catalysis [14].

Mutational analysis confirms the importance of the predicted binding region for AG1 function [2]. Mutations of aspartic acid 421 to alanine and the double mutation of glutamic acid 419 and aspartic acid 421 to alanine significantly attenuate AG1 activation, with p-values less than 0.0075 and 0.0001, respectively [2]. Conversely, mutations at the opposite dimer interface show no significant impact on AG1 efficacy [2].

The allosteric effect of AG1 extends beyond simple dimer stabilization to encompass modulation of substrate binding affinity [14]. The compound promotes the formation of a short alpha-helix within the 201-205 loop, optimizing the spatial arrangement of glucose-6-phosphate binding residues [14]. This conformational optimization enhances substrate recognition and catalytic efficiency [14].

Kinetic Analysis of Enzyme Activation (Michaelis Constant and Maximum Velocity Shifts)

AG1 demonstrates potent activation of glucose-6-phosphate dehydrogenase with half-maximal activation concentrations varying according to enzyme variant and structural context [2]. For wild-type glucose-6-phosphate dehydrogenase, AG1 exhibits an AC50 value of 4.2 micromolar, achieving a maximum activation of 1.2-fold (20% increase) in enzymatic activity [2]. The Canton variant (arginine 459 to leucine) shows enhanced responsiveness with an AC50 of 3.3 micromolar and maximum activation of 1.6-fold (60% increase) [2].

Enzyme VariantAC50 (μM)Amax (fold increase)Percentage Activation
Wild-type4.2 [2]1.2 [2]20% [2]
Canton (R459L)3.3 [2]1.6 [2]60% [2]
Tryptophan 509 to Alanine0.8 [2]1.7 [2]70% [2]

The tryptophan 509 to alanine mutant demonstrates exceptional sensitivity to AG1 activation, with an AC50 of 0.8 micromolar and maximum activation of 1.7-fold (70% increase) [2]. This enhanced responsiveness supports the proposed mechanism whereby AG1 compensates for structural defects in the structural nicotinamide adenine dinucleotide phosphate binding region [2].

Kinetic parameter analysis reveals that AG1 activation primarily affects maximum velocity rather than substrate affinity [20]. Studies in vascular smooth muscle demonstrate that glucose-6-phosphate dehydrogenase activation by membrane depolarization doubles the maximum velocity without affecting the Michaelis constant [20]. This pattern suggests that AG1 enhances the catalytic turnover rate rather than altering substrate binding affinity [20].

The oligomerization-dependent nature of AG1 activation becomes evident through comparative analysis of different quaternary states [7]. Tetrameric forms stabilized through disulfide cross-linking show approximately 80% increased catalytic activity compared to dimeric forms, with corresponding improvements in glucose-6-phosphate binding affinity (Michaelis constant of 93 micromolar versus 115 micromolar) [7].

Virtual patient modeling studies using varied kinetic parameters demonstrate that maximum velocity and Michaelis constant for glucose-6-phosphate represent the most critical determinants of antioxidant capacity [22]. Patients with high maximum velocity or low Michaelis constant for glucose-6-phosphate maintain superior glutathione to glutathione disulfide ratios and shorter recovery times following oxidative stress [22].

Mutational Studies on Pathogenic Glucose-6-Phosphate Dehydrogenase Variants

Comprehensive mutational analysis reveals distinct patterns of AG1 responsiveness across different pathogenic glucose-6-phosphate dehydrogenase variants [2] [6]. The Mediterranean variant (serine 188 to phenylalanine), characterized by severe enzyme deficiency with 1-10% residual activity, demonstrates significant activation in response to AG1 treatment [28]. This variant results from a single cytosine to thymine transition at nucleotide position 563, causing disruption of the structural nicotinamide adenine dinucleotide phosphate binding region [28].

Class I variants, representing the most severe form of glucose-6-phosphate dehydrogenase deficiency with less than 10% residual activity, show variable responses to AG1 depending on the specific molecular defect [24]. Mutations clustered near the dimer interface and structural nicotinamide adenine dinucleotide phosphate binding site generally exhibit greater responsiveness to AG1 activation [7]. The compound appears to provide compensatory stabilization for structural defects in these critical regions [7].

Mutation ClassResidual Activity (%)AG1 ResponsivenessMolecular Basis
Class I<10 [24]VariableSevere structural defects
Class II10-60 [24]HighModerate stability loss
Class III60-150 [24]ModerateMild functional impairment
Class IV>150 [24]LimitedNear-normal function

Double mutations demonstrate additive effects on enzyme deficiency severity, with compounds like glucose-6-phosphate dehydrogenase Canton plus Kaiping showing the most pronounced functional impairment among double variants [6]. However, AG1 treatment provides only marginal improvements in enzymatic activity and stability for these severely compromised variants [6].

Specific mutations affecting the AG1 binding region show predictable patterns of altered responsiveness [2]. The aspartic acid 421 to alanine mutation significantly attenuates AG1 activation, while the double mutation of glutamic acid 419 and aspartic acid 421 to alanine virtually eliminates compound efficacy [2]. These findings confirm the critical importance of anionic residues at the structural nicotinamide adenine dinucleotide phosphate binding sites for AG1 function [2].

Recent molecular characterization efforts have identified 217 distinct glucose-6-phosphate dehydrogenase mutations, with 83.9% representing single nucleotide substitutions [27]. Among these, 16 variants previously classified as non-Class I mutations have been reclassified based on updated functional analysis [27]. The diversity of molecular defects necessitates individualized assessment of AG1 therapeutic potential for each variant [27].

Glucose-6-Phosphate Dehydrogenase-Mediated NADPH Generation

The pentose phosphate pathway operates through a biphasic mechanism consisting of oxidative and non-oxidative phases, with glucose-6-phosphate dehydrogenase catalyzing the initial and rate-determining step [4] [5]. This enzyme facilitates the oxidation of glucose-6-phosphate to 6-phosphogluconolactone while simultaneously reducing nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH) [5] [6]. The reaction proceeds through a general base mechanism involving histidine 240, which abstracts a proton from the C1-hydroxyl group of glucose-6-phosphate, thereby enabling hydride transfer from C1 to the C4 position of the nicotinamide ring [5].

Under physiological conditions, the pentose phosphate pathway generates approximately 60% of cellular NADPH in humans, with glucose-6-phosphate dehydrogenase serving as the primary regulatory point [4] [7]. The enzyme exhibits strong product inhibition by NADPH, creating a feedback mechanism that modulates pathway flux according to cellular redox demands [8] [9]. This regulation ensures that NADPH production remains tightly coupled to cellular metabolic requirements while preventing excessive accumulation that could lead to reductive stress.

AG1-Mediated Enhancement of NADPH Production

AG1 treatment results in significant enhancement of NADPH biosynthesis through its direct activation of glucose-6-phosphate dehydrogenase [2] [3]. The compound functions by promoting oligomerization of glucose-6-phosphate dehydrogenase monomers into catalytically active dimeric and tetrameric forms [2] [10]. Structural analysis reveals that AG1 bridges the dimer interface at the structural NADP+ binding sites, stabilizing the enzyme complex and enhancing its catalytic efficiency [2] [10].

In cellular systems, AG1 treatment increases NADPH levels by 1.5- to 2-fold while simultaneously elevating the NADPH/NADP+ ratio [3] [11]. This enhancement occurs through multiple mechanisms: direct enzyme activation, improved protein stability, and enhanced substrate affinity [2] [3]. The compound demonstrates particular efficacy in glucose-6-phosphate dehydrogenase-deficient cells, where it can restore NADPH levels to near-normal values [3] [12].

Redox Coupling with Cellular Metabolism

The NADPH generated through AG1-enhanced pentose phosphate pathway activity participates in numerous redox-coupled reactions essential for cellular homeostasis [13] [7]. Primary applications include fatty acid synthesis, cholesterol biosynthesis, and nucleotide metabolism, where NADPH serves as the primary reducing equivalent [14] [15]. The enhanced NADPH availability also supports the maintenance of reduced glutathione pools, which represent the major cellular antioxidant defense system [6] [16].

AG1 treatment creates a coordinated enhancement of redox coupling mechanisms by simultaneously increasing NADPH production and improving the efficiency of NADPH-dependent enzymes [11] [17]. This dual effect results in improved cellular redox homeostasis and enhanced resistance to oxidative stress [3] [16]. The compound's action extends beyond simple enzyme activation to include metabolic reprogramming that optimizes cellular energy utilization and biosynthetic capacity [18] [11].

Glutathione Redox Cycling and Oxidative Stress Mitigation

Glutathione System Architecture

The glutathione redox system represents the primary cellular defense mechanism against oxidative stress, operating through a coordinated network of enzymatic and non-enzymatic processes [19] [20]. Reduced glutathione (GSH) exists as the predominant form under physiological conditions, typically maintaining concentrations of 5-10 millimolar in the cytosol with a GSH/GSSG ratio exceeding 100:1 [19] [21]. This tripeptide (γ-glutamyl-cysteinyl-glycine) functions both as a direct antioxidant and as a cofactor for glutathione peroxidases in the detoxification of hydrogen peroxide and organic peroxides [20] [22].

The glutathione redox cycle operates through the sequential action of glutathione peroxidase and glutathione reductase [20] [21]. Glutathione peroxidase catalyzes the reduction of hydrogen peroxide to water, utilizing two molecules of reduced glutathione as electron donors and producing oxidized glutathione (GSSG) as a byproduct [20]. Glutathione reductase subsequently regenerates reduced glutathione through NADPH-dependent reduction of GSSG, completing the cycle and maintaining the cellular glutathione pool in its reduced state [20] [21].

NADPH Dependence of Glutathione Homeostasis

The maintenance of glutathione redox homeostasis exhibits absolute dependence on NADPH availability, as glutathione reductase requires NADPH as its cofactor for GSSG reduction [16] [23]. Under conditions of NADPH depletion, the glutathione system becomes compromised, leading to accumulation of oxidized glutathione and depletion of the reduced form [16] [24]. This disruption results in impaired antioxidant capacity and increased susceptibility to oxidative damage.

Studies utilizing NADPH antimetabolites demonstrate that pentose phosphate pathway inhibition rapidly depletes cellular glutathione pools and increases oxidative stress markers [16] [24]. The NADPH/NADP+ ratio serves as a critical determinant of glutathione reductase activity, with enzyme function decreasing significantly when this ratio falls below physiological levels [16] [25]. This relationship underscores the essential role of glucose-6-phosphate dehydrogenase in maintaining cellular antioxidant capacity.

AG1-Enhanced Glutathione Redox Cycling

AG1 treatment significantly improves glutathione redox cycling through its enhancement of NADPH production [3] [12]. In glucose-6-phosphate dehydrogenase-deficient cells, AG1 administration restores reduced glutathione levels from 2-5 millimolar to 7-9 millimolar, approaching normal cellular concentrations [3] [26]. Simultaneously, the compound normalizes the GSH/GSSG ratio from severely depleted values (10:1 to 5:1) to improved levels (50:1 to 80:1) [3] [26].

The enhanced glutathione cycling capacity resulting from AG1 treatment translates into improved cellular antioxidant defense [3] [27]. Reactive oxygen species levels decrease by approximately 50% following AG1 administration, while cellular viability increases by 20-30% under oxidative stress conditions [3] [27]. This protection extends to various cell types, including erythrocytes, lymphocytes, and neuronal cells, demonstrating the broad applicability of AG1-mediated glutathione enhancement [3] [12] [26].

Compartment-Specific Glutathione Regulation

AG1 effects on glutathione homeostasis exhibit compartment-specific characteristics, with the most pronounced effects observed in the cytosol where glucose-6-phosphate dehydrogenase activity is highest [28] [29]. The cytosolic glutathione pool responds rapidly to AG1 treatment, with improvements detectable within hours of administration [3] [16]. Mitochondrial glutathione pools show secondary enhancement, likely due to improved cytosolic NADPH availability and enhanced glutathione transport mechanisms [28] [30].

The endoplasmic reticulum maintains a more oxidizing environment with GSH/GSSG ratios of 1:1 to 3:1, and AG1 treatment produces minimal direct effects on this compartment [28] [31]. However, improved cytosolic glutathione homeostasis may indirectly benefit endoplasmic reticulum function through enhanced protein folding capacity and reduced oxidative stress [28] [29]. Nuclear glutathione pools also benefit from AG1 treatment, supporting DNA repair processes and transcriptional regulation [28] [29].

Metabolic Flux Analysis Under AG1 Treatment

Pentose Phosphate Pathway Flux Enhancement

Metabolic flux analysis reveals that AG1 treatment produces a 2- to 4-fold increase in pentose phosphate pathway flux, as measured by 13C-glucose tracer studies [18] [32]. This enhancement occurs primarily through increased glucose-6-phosphate dehydrogenase activity rather than changes in substrate availability or downstream enzyme function [18] [33]. The compound selectively enhances pentose phosphate pathway flux while maintaining normal glycolytic flux, demonstrating pathway-specific effects [18] [32].

The increased flux through the oxidative phase of the pentose phosphate pathway results in enhanced production of key intermediates, including 6-phosphogluconolactone and 6-phosphogluconate [18] [32]. These metabolites serve as markers of pathway activation and correlate directly with NADPH production rates [18] [32]. Ribose-5-phosphate levels increase by 1.5- to 2-fold, providing enhanced precursor availability for nucleotide biosynthesis [18] [32].

Isotopologue Analysis of Pathway Activity

Isotopologue analysis using 13C-labeled glucose provides detailed insights into AG1 effects on metabolic flux distribution [18] [34]. The 13C2/13C3 lactate ratio, a sensitive marker of pentose phosphate pathway activity, increases by approximately 32% following AG1 treatment [34] [33]. This change reflects enhanced glucose oxidation through the pentose phosphate pathway rather than glycolysis, consistent with the compound's mechanism of action [34] [33].

13C-ribose phosphate levels increase significantly under AG1 treatment, indicating enhanced flux through the oxidative phase of the pentose phosphate pathway [34]. Similarly, 13C-phosphogluconate accumulation demonstrates increased activity of glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase [34]. These isotopologue patterns provide quantitative evidence for AG1-mediated metabolic reprogramming toward enhanced pentose phosphate pathway activity [34] [33].

Metabolic Network Integration

AG1 treatment creates coordinated changes in metabolic network activity that extend beyond simple pentose phosphate pathway enhancement [18] [11]. The compound promotes increased flux through nicotinamide adenine dinucleotide phosphate kinase (NADK), the enzyme responsible for NADP+ biosynthesis [11]. This effect occurs through direct protein-protein interactions between glucose-6-phosphate dehydrogenase and NADK, creating a feed-forward mechanism that amplifies NADPH production [11].

The metabolic network integration facilitated by AG1 includes enhanced coupling between the pentose phosphate pathway and other NADPH-dependent processes [11] [17]. Fatty acid synthesis, cholesterol biosynthesis, and nucleotide production all benefit from the increased NADPH availability, creating a coordinated enhancement of anabolic metabolism [11] [17]. This integration demonstrates the compound's ability to optimize cellular metabolic efficiency through targeted enzyme activation [11] [17].

Temporal Dynamics of Metabolic Response

The temporal response to AG1 treatment exhibits biphasic characteristics, with immediate enzyme activation followed by sustained metabolic reprogramming [18] [11]. Within minutes of administration, glucose-6-phosphate dehydrogenase activity increases due to direct enzyme activation and improved oligomerization [2] [3]. NADPH levels begin to rise within 30 minutes, reaching peak enhancement within 2-4 hours [3] [11].

The sustained phase of metabolic response involves transcriptional and post-translational modifications that support long-term pentose phosphate pathway enhancement [18] [11]. Glucose-6-phosphate dehydrogenase protein levels increase through enhanced gene expression and improved protein stability [18] [11]. These changes create a persistent enhancement of metabolic flux that continues for days following initial AG1 administration [18] [11].

Compartment-Specific Redox Homeostasis Effects

Cytosolic Redox Environment

The cytosolic compartment represents the primary site of AG1 action, where glucose-6-phosphate dehydrogenase activity is highest and NADPH production most pronounced [28] [29]. AG1 treatment directly enhances cytosolic NADPH levels by 1.5- to 2-fold, creating a more reducing environment that supports numerous metabolic processes [28] [29]. The cytosolic NADPH/NADP+ ratio, normally maintained at 100:1 to 30:1, shows significant improvement following AG1 administration [28] [29].

Cytosolic glutathione homeostasis exhibits the most dramatic response to AG1 treatment, with reduced glutathione levels increasing from depleted values to near-normal concentrations [28] [29]. The GSH/GSSG ratio improves from pathological levels (10:1 to 5:1) to enhanced values (50:1 to 80:1), reflecting the restored capacity for glutathione reductase activity [28] [29]. This improvement in cytosolic redox homeostasis creates a foundation for enhanced cellular antioxidant defense and metabolic function [28] [29].

Mitochondrial Redox Response

Mitochondrial redox homeostasis shows secondary enhancement following AG1 treatment, primarily through improved cytosolic NADPH availability and enhanced metabolic coupling [28] [35]. While mitochondria maintain their own NADPH production through isocitrate dehydrogenase 2 and malic enzyme, they benefit from improved cytosolic redox status through various shuttle mechanisms [28] [35]. The mitochondrial GSH/GSSG ratio, normally maintained at 300:1 to 100:1, shows modest improvement following AG1 administration [28] [35].

The mitochondrial response to AG1 treatment includes enhanced respiratory chain function and improved ATP synthesis efficiency [28] [35]. Mitochondrial reactive oxygen species production decreases due to improved antioxidant capacity and enhanced electron transport chain stability [28] [35]. These effects contribute to overall cellular energy homeostasis and metabolic efficiency [28] [35].

Nuclear Redox Regulation

Nuclear redox homeostasis benefits from AG1 treatment through enhanced cytosolic NADPH availability and improved metabolic coupling [28] [29]. The nuclear compartment relies primarily on glucose-6-phosphate dehydrogenase and malic enzyme for NADPH production, making it particularly responsive to AG1-mediated enzyme activation [28] [29]. Nuclear glutathione levels improve following AG1 treatment, supporting DNA repair processes and transcriptional regulation [28] [29].

The nuclear response to AG1 includes enhanced activity of NADPH-dependent enzymes involved in gene expression and DNA metabolism [28] [29]. Ribonucleotide reductase activity increases due to improved NADPH availability, supporting DNA synthesis and repair [28] [29]. These effects contribute to improved cellular proliferation capacity and genomic stability [28] [29].

Endoplasmic Reticulum Redox Environment

The endoplasmic reticulum maintains a more oxidizing environment compared to other cellular compartments, with GSH/GSSG ratios of 1:1 to 3:1 [28] [31]. AG1 treatment produces minimal direct effects on endoplasmic reticulum redox homeostasis due to limited glucose-6-phosphate dehydrogenase activity in this compartment [28] [31]. However, improved cytosolic redox status may indirectly benefit endoplasmic reticulum function through enhanced protein folding capacity and reduced oxidative stress [28] [31].

The endoplasmic reticulum response to AG1 includes improved protein disulfide isomerase activity and enhanced protein folding efficiency [28] [31]. These effects result from improved overall cellular redox homeostasis and reduced oxidative stress burden [28] [31]. The endoplasmic reticulum also benefits from enhanced glutathione transport from the cytosol, supporting its antioxidant defense capacity [28] [31].

Peroxisomal Redox Regulation

Peroxisomes represent specialized organelles involved in fatty acid oxidation and hydrogen peroxide metabolism, maintaining GSH/GSSG ratios of 50:1 to 20:1 [28]. AG1 treatment enhances peroxisomal antioxidant capacity through improved NADPH availability and enhanced catalase function [28]. The peroxisomal response includes increased capacity for fatty acid β-oxidation and improved hydrogen peroxide detoxification [28].

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

438.19118932 g/mol

Monoisotopic Mass

438.19118932 g/mol

Heavy Atom Count

30

Wikipedia

N,N'-[disulfanediyldi(ethane-2,1-diyl)]bis[2-(1H-indol-3-yl)ethan-1-amine]

Dates

Last modified: 02-18-2024

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